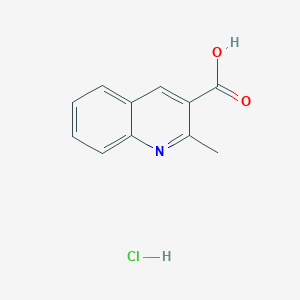

2-メチルキノリン-3-カルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

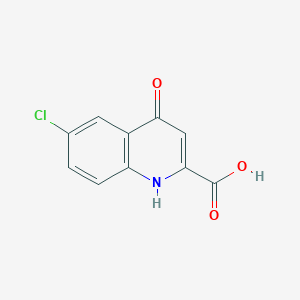

2-Methylquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 103907-11-5 . It has a molecular weight of 223.66 . The IUPAC name for this compound is 2-methyl-3-quinolinecarboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Methylquinoline-3-carboxylic acid hydrochloride is 1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H .Physical And Chemical Properties Analysis

2-Methylquinoline-3-carboxylic acid hydrochloride is a powder with a melting point of 182-185°C . The storage temperature is room temperature .作用機序

Target of Action

Quinoline derivatives, in general, have been found to interact with a variety of biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to undergo both electrophilic and nucleophilic substitution reactions . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to various biological effects .

Biochemical Pathways

Quinoline derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

実験室実験の利点と制限

One of the main advantages of using 2-Methylquinoline-3-carboxylic acid hydrochloride in lab experiments is its high sensitivity and specificity for metal ions. The compound can detect and quantify metal ions in biological samples with high accuracy and precision.

One of the limitations of using 2-Methylquinoline-3-carboxylic acid hydrochloride in lab experiments is its potential toxicity. The compound has not been extensively studied for its toxic effects, and caution should be exercised when handling and using the compound.

将来の方向性

There are several future directions for research on 2-Methylquinoline-3-carboxylic acid hydrochloride. One area of research is the development of new fluorescent probes based on the compound. Researchers are exploring ways to modify the structure of the compound to improve its sensitivity and selectivity for metal ions.

Another area of research is the use of 2-Methylquinoline-3-carboxylic acid hydrochloride in the development of new analytical methods for the detection and quantification of amino acids and peptides. Researchers are investigating ways to optimize the reaction conditions and improve the accuracy and precision of the method.

Conclusion:

2-Methylquinoline-3-carboxylic acid hydrochloride is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound has several applications in scientific research, including its use as a fluorescent probe, an analytical reagent, and a starting material for the synthesis of biologically active molecules. While the compound has no known biochemical or physiological effects, it has high sensitivity and specificity for metal ions, making it an excellent tool for the detection and quantification of these ions in biological samples. There are several future directions for research on 2-Methylquinoline-3-carboxylic acid hydrochloride, including the development of new fluorescent probes and analytical methods.

合成法

The synthesis of 2-Methylquinoline-3-carboxylic acid hydrochloride involves the reaction of 2-methylquinoline with chloroacetic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of the hydrochloride salt of the compound. The synthesis process is simple and efficient, and the yield of the product is high.

科学的研究の応用

創薬と医薬品化学

2-メチルキノリン-3-カルボン酸塩酸塩は、多くの薬理学的に活性な化合物との構造的類似性から、創薬において重要な足場として役立っています . 様々な化学反応を起こすことができるため、幅広い潜在的な治療薬を合成するための汎用性の高い中間体となります。 医薬品化学では、癌、感染症、炎症性疾患などの病気に対する潜在的な活性を有する新規化合物の開発に使用されています .

合成有機化学

合成有機化学では、この化合物は複雑な分子構造を構築するために使用されます。 多くの天然物や合成医薬品の核となる構造である複素環化合物の合成に特に有用です . この化合物の反応性により官能基化が可能となり、さらなる試験と開発のための多様な分子ライブラリの作成につながります .

薬理学

2-メチルキノリン-3-カルボン酸塩酸塩は、薬理学的特性について研究されています。 抗癌、抗ウイルス、抗菌特性を含む様々な生物活性を試験する分子の合成のための重要な出発物質です . その誘導体は、ハイスループットアッセイでスクリーニングされ、薬物開発のための有望な候補が特定されます。

工業化学

この化合物は、染料、農薬、その他の工業用材料の合成における中間体として、工業化学において用途が見出されています . その化学的性質により、より大きな分子フレームワークに組み込むことができ、所望の性質を持つ新素材の開発に貢献しています。

グリーンケミストリー

グリーンケミストリーの観点から、2-メチルキノリン-3-カルボン酸塩酸塩は、廃棄物を最小限に抑え、有害な溶媒の使用を避けることを目的とした反応に使用されています . 研究者は、穏やかな条件下で変換を実行できる触媒的方法を開発することに重点を置いており、化学合成の環境への影響を軽減しています。

生物学および製薬研究

合成中間体としての役割に加えて、この化合物は生物学および製薬研究の対象にもなっています。 これは、新規薬剤の設計に不可欠な、小分子と生物学的標的との相互作用を理解するために使用されます . 研究では、その誘導体の様々な酵素や受容体に対する結合親和性と選択性を調査することがよくあります。

Safety and Hazards

特性

IUPAC Name |

2-methylquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHGVIQHHDYDHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103907-11-5 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103907-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methylquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)